molecular formula C19H12ClF6N3OS B6520088 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 896050-74-1

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B6520088
CAS No.: 896050-74-1
M. Wt: 479.8 g/mol
InChI Key: DAQWNUIKIKDOOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a structurally complex acetamide derivative featuring a trifluoromethyl-substituted phenyl group and an imidazole ring linked via a sulfanyl bridge. Key physicochemical properties include a molecular formula of C₁₉H₁₅ClF₃N₃O₂S, molecular weight of 441.85 g/mol, density of 1.4 g/cm³, and refractive index of 1.598 .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClF6N3OS/c20-14-5-4-12(19(24,25)26)9-15(14)28-16(30)10-31-17-27-6-7-29(17)13-3-1-2-11(8-13)18(21,22)23/h1-9H,10H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQWNUIKIKDOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClF6N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

  • Structural Difference : Replaces the imidazole core with a triazole ring.
  • Impact: Triazole derivatives often exhibit enhanced metabolic stability compared to imidazoles due to reduced susceptibility to oxidative degradation.

N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate

  • Structural Difference : Incorporates a methylsulfinyl group and a pyridyl substituent.
  • Impact : The sulfinyl group enhances polarity, improving solubility (logP reduction). Crystallographic studies confirm its stable conformation in enzyme-binding pockets, suggesting utility in anti-inflammatory applications .

Functional Group Variations in Acetamide Derivatives

2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide

  • Structural Difference : Uses a thiadiazole ring instead of imidazole.
  • Impact: Thiadiazoles are known for antimicrobial activity. This compound (MW: 453.97 g/mol) demonstrated moderate inhibition against E. coli (MIC: 32 µg/mL), highlighting the role of sulfur heterocycles in antibacterial design .

N-(3-carbamoylphenyl)-4-(2-fluorophenyl)-1,4-diazepane-1-carboxamide

  • Structural Difference : Features a diazepane ring and carbamoyl group.
  • Impact : The diazepane moiety confers flexibility, enabling interaction with G-protein-coupled receptors. Reported binding energy (-7.65 kcal/mol ) suggests moderate affinity for protease targets .

Antiviral and Antiproliferative Analogues

  • N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide

    • Binding Energy : -7.70 kcal/mol (MPRO target, SARS-CoV-2 main protease).
    • Comparison : The target compound’s imidazole core may offer superior selectivity over this triazolo-pyridine analogue, which lacks trifluoromethyl groups .
  • Hydroxyacetamide Derivatives (FP1-12 Series)

    • Activity : Antiproliferative IC₅₀ values ranging from 2.1–18.7 µM against MCF-7 breast cancer cells.
    • Structural Insight : The absence of a hydroxamate group in the target compound may reduce cytotoxicity but limit metal-binding capacity .

Key Research Findings and Implications

  • Safety Profile: No hazard codes or risk data are reported for the target compound, whereas cyazofamid () is classified as an EC 601-671-8 irritant.
  • Design Recommendations : Introducing a pyridyl or sulfinyl group (as in ) could enhance solubility and target engagement without compromising metabolic stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.